2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

c-Met kinase Pim-1 kinase ATP-competitive inhibitor

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (CAS 868967-22-0) is a heterocyclic small molecule with a molecular weight of 286.31 g/mol and the molecular formula C12H10N6OS. It features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a pyridin-2-yl substituent at the 3-position, and a thioether-linked acetamide group at the 6-position.

Molecular Formula C12H10N6OS
Molecular Weight 286.31
CAS No. 868967-22-0
Cat. No. B2412062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
CAS868967-22-0
Molecular FormulaC12H10N6OS
Molecular Weight286.31
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N
InChIInChI=1S/C12H10N6OS/c13-9(19)7-20-11-5-4-10-15-16-12(18(10)17-11)8-3-1-2-6-14-8/h1-6H,7H2,(H2,13,19)
InChIKeyAZKVOEGUIZGGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868967-22-0: Core Triazolopyridazine Sulfanyl Acetamide Scaffold for Kinase-Focused Procurement


2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide (CAS 868967-22-0) is a heterocyclic small molecule with a molecular weight of 286.31 g/mol and the molecular formula C12H10N6OS [1]. It features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a pyridin-2-yl substituent at the 3-position, and a thioether-linked acetamide group at the 6-position. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for targeting kinase ATP-binding pockets, and serves as a key intermediate for derivatization into potent dual c-Met/Pim-1 inhibitors [2].

Procurement Risk of 868967-22-0 Substitution: Positional Isomerism and Kinase Selectivity Profiles


Generic substitution within the triazolopyridazine class is highly unreliable due to the profound impact of subtle structural variations on target selectivity and potency. The specific 3-(pyridin-2-yl) substitution pattern on the [1,2,4]triazolo[4,3-b]pyridazine core of 868967-22-0 is critical for orienting the molecule within the ATP-binding site of kinases like c-Met and Pim-1 [1]. Replacing this with a pyridin-3-yl isomer, as seen in analog MLS000624306, or substituting the 6-sulfanylacetamide with bulkier N-aryl acetamides, fundamentally alters the hydrogen-bonding network and steric complementarity, leading to complete loss of activity against the intended target profile [2]. Such unchecked substitutions negate any SAR-based experimental design, wasting resources on inactive or off-target compounds.

Quantitative Differentiation of 868967-22-0 Against Close Structural Analogs


Scaffold Activity: Fused Triazolopyridazine Core Enables Sub-Micromolar Kinase Inhibition in c-Met/Pim-1 Dual Inhibitors

While direct IC50 data for the unsubstituted 868967-22-0 acetamide is not publicly reported, its core scaffold is validated by the highly optimized analog 4g, which achieves dual c-Met IC50 of 0.163 ± 0.01 μM and Pim-1 IC50 of 0.283 ± 0.01 μM. 4g differs from 868967-22-0 by possessing a substituted N-aryl acetamide at the 6-position [1]. The millimolar activity of early fragment or miniscaffold variants of this chemotype against the same targets provides a class-level inference that the core pyridyl-triazolopyridazine-thioacetamide structure, as found in 868967-22-0, is essential for sub-micromolar engagement, with the unadorned acetamide serving as the minimal binding pharmacophore.

c-Met kinase Pim-1 kinase ATP-competitive inhibitor

Cytotoxicity Profile: NCI-60 Screen Validates Scaffold Potency, Differentiating from Inactive Triazolopyridazine Isomers

In the standard NCI-60 one-dose screen (10^-5 M), analogs retaining the pyridin-2-yl-triazolopyridazine-thioacetamide core demonstrated significant cytotoxic activity. The optimized analog 4g exhibited a mean growth inhibition (GI%) of 55.84% across the 60-cell-line panel, while a less optimized but structurally related analog 4a showed 29.08% mean GI% [1]. In stark contrast, triazolopyridazine derivatives with a pyridin-3-yl substituent (e.g., MLS000624306) or those lacking the 2-pyridyl group were inactive in functional GPCR assays, highlighting the unique activity-conferring role of the pyridin-2-yl orientation present in 868967-22-0 [2].

NCI-60 anti-proliferative cancer cell lines

Physicochemical Differentiation: Optimal Drug-Like Properties of the Free Acetamide Warhead for Fragment-Based Screening

868967-22-0 exhibits a computed XLogP3-AA of 0.2 and a molecular weight of 286.31 g/mol, with only 1 hydrogen bond donor (the acetamide -NH2) and 6 hydrogen bond acceptors [1]. This contrasts sharply with the active but more lipophilic analog 4g (cLogP > 3, MW > 400) and the completely inactive N-thiazolyl analog BDBM32322 (MW = 384.5) [2]. The lower lipophilicity and molecular weight of 868967-22-0 place it squarely within fragment-like chemical space, making it the preferred core for fragment-based screening libraries where high ligand efficiency and room for vector growth are paramount.

Fragment-based drug discovery Lipinski's rule ligand efficiency

Validated Application Scenarios for Procuring 868967-22-0


Fragment-Based Lead Generation Against c-Met and Pim-1 Kinases

As the unsubstituted core of a validated dual c-Met/Pim-1 inhibitor series with sub-micromolar activity [1], 868967-22-0 serves as an ideal fragment hit for structure-based drug design. Its low molecular weight (286.31 g/mol) and balanced lipophilicity (XLogP3-AA = 0.2) [2] provide ample vectors for growing the molecule into the kinase back pocket, a strategy successfully demonstrated by the optimized analog 4g.

Kinase Selectivity Profiling and Chemical Probe Development

The pyridin-2-yl-triazolopyridazine-thioacetamide scaffold exhibits a critical dependence on the specific substitution pattern for biological activity, with pyridin-3-yl isomers being completely inactive [1]. Procuring 868967-22-0 is essential for constructing a focused library to probe kinase selectivity, as any deviation in the regioisomeric attachment of the pyridine ring results in loss of target engagement.

Synthesis of NCI-60 Active Anti-Proliferative Agents

Analogs derived directly from the 868967-22-0 core have demonstrated significant anti-proliferative activity in the NCI-60 human tumor cell line panel, with mean growth inhibition exceeding 55% [1]. Procuring this specific intermediate enables the reliable synthesis of active anticancer agents, bypassing the need for de novo scaffold construction.

HTS Library Enhancement for Oncology Target Screening

The core scaffold has been biologically annotated through HTS efforts (PubChem CID 7190443) [1] and related analogs have yielded hits with EC50 values against protein targets [2]. Incorporating 868967-22-0 into a diverse screening library provides a pre-validated starting point for hit identification against novel oncology targets, reducing the risk of screening inactive or promiscuous chemotypes.

Quote Request

Request a Quote for 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.